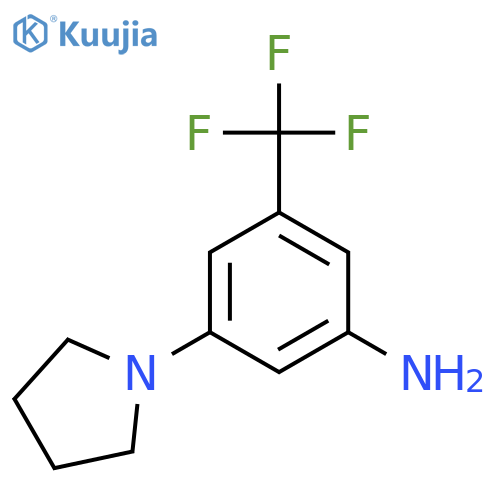

Cas no 350488-43-6 (3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline)

350488-43-6 structure

商品名:3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline

CAS番号:350488-43-6

MF:C11H13F3N2

メガワット:230.229532957077

CID:4823061

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

-

- 3-(PYRROLIDIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE

- Benzenamine, 3-(1-pyrrolidinyl)-5-(trifluoromethyl)-

- TQP1453

- 3-pyrrolidin-1-yl-5-(trifluoromethyl)aniline

- 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline

-

- インチ: 1S/C11H13F3N2/c12-11(13,14)8-5-9(15)7-10(6-8)16-3-1-2-4-16/h5-7H,1-4,15H2

- InChIKey: MUTOJBMAXPXCKW-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(=CC(=C1)N1CCCC1)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 236

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 29.3

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A109009819-1g |

3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline |

350488-43-6 | 95% | 1g |

$998.00 | 2023-09-02 | |

| Chemenu | CM378635-1g |

3-(pyrrolidin-1-yl)-5-(trifluoromethyl)aniline |

350488-43-6 | 95%+ | 1g |

$428 | 2023-01-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734094-1g |

3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline |

350488-43-6 | 98% | 1g |

¥4233.00 | 2024-05-17 |

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

350488-43-6 (3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量